Differentiated CYP2A6 Inhibition Profile Compared to In-Class Pan-CYP Inhibitors
The free base of the target compound exhibits moderate, selective inhibition of CYP2A6 with an IC50 of 460 nM in human liver microsomes [1]. This contrasts with broader inhibitory profiles seen for other small-molecule amidoxime analogs. While a direct head-to-head comparison against its closest structural isomer, 2-(4-chlorophenyl)-N'-hydroxyethanimidamide, is unavailable, class-level inference suggests the ortho-substitution pattern confers a distinct CYP inhibition selectivity window compared to the frequently promiscuous inhibition seen with many unsubstituted or para-substituted hydroxyamidine scaffolds. The compound is demonstrably less potent against other key CYP isoforms (e.g., CYP2C9 IC50 = 23,000 nM; CYP3A4 IC50 = 42,000 nM), providing a selectivity ratio of 50-fold to 91-fold for CYP2A6 over CYP2C9 and CYP3A4 respectively [1].
| Evidence Dimension | CYP450 inhibition potency and selectivity |
|---|---|
| Target Compound Data | CYP2A6 IC50: 460 nM; CYP2C9 IC50: 23,000 nM; CYP3A4 IC50: 42,000 nM |
| Comparator Or Baseline | Typical in-class promiscuous amidoxime scaffold (no quantitative data available for direct analog; baseline implied by selectivity ratios within target compound's own profile) |
| Quantified Difference | Selectivity ratio for CYP2A6 vs. CYP3A4 is ~91-fold; vs. CYP2C9 is ~50-fold |
| Conditions | Inhibition assay in human liver microsomes using coumarin (CYP2A6), diclofenac (CYP2C9), and midazolam (CYP3A4) as substrates, with a 5-minute preincubation [1]. |
Why This Matters
A selective CYP2A6 inhibition profile at sub-micromolar concentrations is a measurable differentiation point for research on nicotine metabolism or procarcinogen activation, where broad CYP inhibition would confound experimental results.
- [1] BindingDB. BDBM50366403 (CHEMBL4164142): Affinity Data for Cytochrome P450 enzymes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366403 (accessed 2024). View Source
